N,N'-DME-N-PEG2-Boc

Description

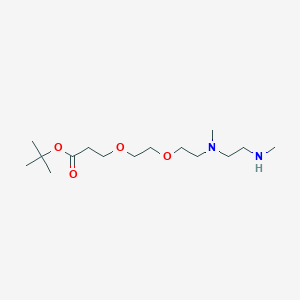

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[methyl-[2-(methylamino)ethyl]amino]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32N2O4/c1-15(2,3)21-14(18)6-10-19-12-13-20-11-9-17(5)8-7-16-4/h16H,6-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROYCYWEWWSVEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCN(C)CCNC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Structure of N,N'-DME-N-PEG2-Boc

Disclaimer: Publicly available data for the molecule commonly referred to as N,N'-DME-N-PEG2-Boc (CAS No. 2279944-69-1) exhibits significant inconsistencies across various chemical suppliers regarding its precise chemical structure, molecular formula, and IUPAC name. This guide is based on the most frequently depicted structure in supplier catalogs. Researchers should verify the structure of any obtained material through independent analytical methods.

Molecular Structure and Identification

Based on a consensus of visual representations from chemical suppliers, the structure of N,N'-DME-N-PEG2-Boc is identified as tert-butyl (2-(2-((2-(dimethylamino)ethyl)(methyl)amino)ethoxy)ethyl)carbamate .

This molecule is a heterobifunctional linker, commonly employed in the synthesis of more complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[1] Its structure can be deconstructed into three key functional components:

-

A Boc-Protected Amine: A primary amine functional group is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis, valued for its stability in a range of conditions and its facile removal under moderately acidic conditions.[2] This end of the molecule allows for controlled, sequential reactions.

-

A PEG2 Linker: A short polyethylene glycol (PEG) chain consisting of two ethylene glycol units (-CH2-CH2-O-CH2-CH2-O-). This hydrophilic spacer increases the aqueous solubility of the molecule and the larger constructs it becomes a part of.[3][4]

-

A Tertiary Amine Moiety: The terminus of the molecule features a complex tertiary amine structure, (2-(dimethylamino)ethyl)(methyl)amino, which can serve as a reactive handle or a building block for further chemical elaboration.

Chemical Properties

A summary of the key chemical identifiers and properties for the consensus structure is provided below.

| Property | Value | Source |

| CAS Number | 2279944-69-1 | MedChemExpress[1] |

| Molecular Formula | C₁₅H₃₂N₂O₄ (Note: Discrepancy exists) | Pharmaffiliates |

| Molecular Weight | 304.43 g/mol | Pharmaffiliates |

| Appearance | Colorless to light yellow liquid | MedChemExpress |

| Density | 0.986 g/cm³ | MedChemExpress |

| SMILES | O=C(CCOCCOCCN(C)CCNC)OC(C)(C)C | MedChemExpress |

Note: The molecular formula C₁₅H₃₂N₂O₄ provided by some suppliers is inconsistent with the depicted consensus structure. Researchers should rely on analytical data for verification.

Synthesis and Experimental Protocols

General Synthetic Strategy

The construction of this linker would likely involve the sequential assembly of its three core components. A logical approach would be the coupling of the pre-formed PEG2-Boc fragment with the diamine portion.

Key Synthetic Steps:

-

Preparation of a Boc-protected PEG2 intermediate: This would typically start with a diethylene glycol derivative that has two different reactive handles, for example, an amine and a hydroxyl group. The amine would be protected with a Boc group.

-

Activation of the terminal hydroxyl group: The free hydroxyl on the PEG2-Boc intermediate would be converted into a good leaving group, such as a tosylate or mesylate, or an aldehyde for reductive amination.

-

Coupling with the diamine: The activated PEG2-Boc intermediate would then be reacted with the N,N,N'-trimethylethylenediamine core to form the final product via nucleophilic substitution or reductive amination.

The diagram below illustrates a generalized workflow for the synthesis.

Caption: Generalized synthetic workflow for N,N'-DME-N-PEG2-Boc.

Example Protocol: Mono-Boc Protection of a Diamine

While a specific protocol for the target molecule is unavailable, the following is a representative experimental protocol for the mono-Boc protection of a simple diamine, a key chemical step in synthesizing such linkers.

Objective: To selectively protect one amino group of ethylenediamine.

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Magnesium oxide

-

Ether

-

Dicalit (diatomaceous earth)

Procedure:

-

A mixture of 600 ml of ethylenediamine in 3 l of dioxane, 1.5 l of water, and 90 g of magnesium oxide is stirred at room temperature under an argon atmosphere.

-

A solution of 327 g of di-tert-butyl dicarbonate in 1.5 l of dioxane is added dropwise to the mixture over 20 minutes.

-

The reaction mixture is stirred at room temperature for 16 hours.

-

The mixture is then filtered through Dicalit, and the filtrate is concentrated under reduced pressure.

-

The resulting residue is heated to reflux five times with 500 ml of ether each time. The ether is decanted off after each reflux cycle.

-

The combined ether solutions are dried and filtered over Dicalit.

-

After concentrating the ethereal solution, the remaining oil is distilled under high vacuum to yield pure t-butyl (2-aminoethyl)carbamate.

Applications in Drug Development

Linker molecules like N,N'-DME-N-PEG2-Boc are critical components in the development of targeted therapeutics. Their primary application is in the construction of PROTACs.

Role in PROTACs

PROTACs are innovative therapeutic agents that utilize the cell's own protein disposal system (the ubiquitin-proteasome system) to eliminate disease-causing proteins.

A PROTAC molecule consists of:

-

A ligand that binds to a target protein.

-

A ligand that binds to an E3 ubiquitin ligase.

-

A linker that connects these two ligands.

The linker's role is crucial as its length, flexibility, and chemical properties determine the correct spatial orientation of the target protein and the E3 ligase, which is necessary for the ubiquitination and subsequent degradation of the target protein. N,N'-DME-N-PEG2-Boc provides a flexible, hydrophilic linker with reactive ends that can be used to connect the two ligands.

The logical relationship within the PROTAC mechanism is illustrated below.

Caption: Signaling pathway of protein degradation via a PROTAC.

Conclusion

N,N'-DME-N-PEG2-Boc is a versatile heterobifunctional linker with significant potential in the field of drug discovery, particularly for the synthesis of PROTACs. Its structure, incorporating a protected amine, a hydrophilic PEG spacer, and a reactive tertiary amine, provides chemists with the tools needed to construct complex, targeted molecules. While challenges exist in the definitive characterization of this molecule from public data, its role as a building block in advanced medicinal chemistry is clear. Rigorous analytical confirmation of its structure is a mandatory step for any research or development application.

References

An In-depth Technical Guide to N,N'-DME-N-PEG2-Boc: A Key Linker in Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC is crucial to its function and consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a spacer but plays a critical role in determining the efficacy, solubility, and pharmacokinetic properties of the PROTAC.

This technical guide provides a comprehensive overview of N,N'-DME-N-PEG2-Boc, a bifunctional linker featuring a polyethylene glycol (PEG) unit, a dimethylamino (DME) group, and a tert-butyloxycarbonyl (Boc) protecting group. Its unique structure offers a combination of hydrophilicity, flexibility, and synthetic tractability, making it a valuable tool in the design and synthesis of novel PROTACs.

Chemical Properties and IUPAC Name

| Property | Value | Source/Note |

| IUPAC Name | tert-butyl (2-(2-(2-(dimethylamino)ethoxy)ethoxy)ethyl)carbamate | --- |

| Molecular Formula | C₁₅H₃₂N₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 304.43 g/mol | --INVALID-LINK-- |

| CAS Number | 2279944-69-1 | --INVALID-LINK-- |

| Appearance | Colorless to light yellow oil or low-melting solid | Estimated based on similar compounds |

| Boiling Point | Not available | --- |

| Melting Point | Not available | --- |

| Density | Not available | --- |

| Solubility | Soluble in DMSO, DMF, and other common organic solvents. The PEG chain enhances aqueous solubility. | --INVALID-LINK-- |

| Purity | ≥95% | Commercially available specification |

| Storage | Store at -20°C to 4°C, protected from light and moisture. | --INVALID-LINK-- |

Experimental Protocols

The synthesis of N,N'-DME-N-PEG2-Boc and its subsequent use in PROTAC assembly involves standard organic chemistry techniques. Below are generalized protocols for its synthesis and incorporation into a PROTAC.

Protocol 1: Synthesis of N,N'-DME-N-PEG2-Boc (Illustrative)

A specific, detailed synthesis protocol for N,N'-DME-N-PEG2-Boc is not widely published. However, a plausible synthetic route can be devised based on established methods for Boc protection and etherification. The following is a representative, multi-step synthetic approach:

Step 1: Mono-Boc Protection of 2-(2-Aminoethoxy)ethanol

-

Dissolve 2-(2-aminoethoxy)ethanol in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Add a base, such as triethylamine or sodium bicarbonate, to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in the same solvent at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

-

Purify the product, tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate, by column chromatography.

Step 2: Tosylation of the Hydroxyl Group

-

Dissolve the product from Step 1 in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C and add triethylamine (1.2 equivalents).

-

Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) portion-wise.

-

Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the tosylated intermediate.

Step 3: Nucleophilic Substitution with Dimethylamine

-

Dissolve the tosylated intermediate in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add an excess of a solution of dimethylamine in a suitable solvent (e.g., THF or water).

-

Heat the reaction mixture at 60-80°C and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the final product, N,N'-DME-N-PEG2-Boc, by column chromatography.

Protocol 2: General Synthesis of a PROTAC using N,N'-DME-N-PEG2-Boc

This protocol outlines the general steps for incorporating N,N'-DME-N-PEG2-Boc into a PROTAC molecule through amide bond formation.

Step 1: Boc Deprotection of N,N'-DME-N-PEG2-Boc

-

Dissolve N,N'-DME-N-PEG2-Boc in a suitable solvent such as DCM or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, at 0°C.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the Boc group is completely removed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amine salt is often used directly in the next step without further purification.

Step 2: Amide Coupling with a Carboxylic Acid-Functionalized Ligand (Warhead or E3 Ligase Ligand)

-

Dissolve the carboxylic acid-functionalized ligand (1.0 equivalent) in an anhydrous polar aprotic solvent like DMF under an inert atmosphere.

-

Add a peptide coupling reagent such as HATU (1.1 equivalents) or HBTU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of the deprotected N,N'-DME-N-PEG2 amine from Step 1 (1.0-1.2 equivalents) in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

-

Purify the resulting intermediate (Ligand-Linker) by column chromatography or preparative HPLC.

Step 3: Final Coupling to the Second Ligand

The purified Ligand-Linker intermediate, which now has a terminal dimethylamino group from the linker, can be further functionalized if necessary, or the other ligand can be coupled to it. The specific chemistry for this step will depend on the functional groups present on the second ligand.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compounds at each step. The characteristic peaks for the Boc group (a singlet around 1.4 ppm in ¹H NMR), the PEG chain (multiplets between 3.5 and 3.7 ppm), and the dimethylamino group (a singlet around 2.2-2.3 ppm) should be identifiable.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques are used to determine the molecular weight of the intermediates and the final PROTAC, confirming their identity.

Signaling Pathways and Experimental Workflows

N,N'-DME-N-PEG2-Boc is a component of a synthetic workflow to create PROTACs. The resulting PROTACs then modulate a key cellular signaling pathway: the ubiquitin-proteasome pathway for protein degradation.

PROTAC Mechanism of Action

The fundamental principle of PROTAC action is to induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1]

Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to poly-ubiquitination of the target and its subsequent degradation by the proteasome.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC is a modular process that involves the preparation of the target protein ligand, the E3 ligase ligand, and the linker, followed by their sequential coupling.

Caption: A generalized workflow for the synthesis of a PROTAC, involving the preparation of the individual components followed by sequential coupling and purification.

Conclusion

N,N'-DME-N-PEG2-Boc is a versatile and valuable linker for the synthesis of PROTACs. Its PEG component enhances solubility and provides flexibility, while the dimethylamino and Boc-protected amine functionalities allow for straightforward and controlled conjugation to protein-targeting and E3 ligase-recruiting ligands. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to utilize this and similar linkers in the rational design and synthesis of novel protein degraders. As the field of targeted protein degradation continues to expand, the strategic use of well-designed linkers like N,N'-DME-N-PEG2-Boc will be paramount in developing the next generation of therapeutics.

References

N,N'-DME-N-PEG2-Boc molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides comprehensive information on N,N'-DME-N-PEG2-Boc, a bifunctional chemical linker used extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex.[1][2] N,N'-DME-N-PEG2-Boc, with its short polyethylene glycol (PEG) chain, offers a balance of hydrophilicity and defined length, making it a valuable tool in the construction of PROTACs.

Core Molecular Data

The fundamental quantitative data for N,N'-DME-N-PEG2-Boc are summarized below. This information is essential for stoichiometric calculations in synthesis protocols and for analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 304.43 g/mol | [1][2] |

| Molecular Formula | C₁₅H₃₂N₂O₄ | |

| IUPAC Name | tert-butyl 5-methyl-8,11-dioxa-2,5-diazatetradecan-14-oate | |

| CAS Number | 2279944-69-1 |

Role in PROTAC Synthesis: An Experimental Workflow

N,N'-DME-N-PEG2-Boc serves as a modular building block in the stepwise synthesis of a PROTAC. The tert-butyloxycarbonyl (Boc) protecting group allows for orthogonal chemical strategies, enabling the sequential coupling of the E3 ligase ligand and the target protein ligand. The following diagram illustrates a typical experimental workflow for synthesizing a PROTAC using this linker.

General Experimental Protocols

While protocols must be optimized for specific ligands, the following section details a representative, generalized procedure for the synthesis of a PROTAC using an amine-PEG-Boc linker like N,N'-DME-N-PEG2-Boc. This methodology is based on standard amide coupling and deprotection reactions commonly employed in medicinal chemistry.

Materials and Reagents

-

Component A (E3 Ligase or Target Protein Ligand with a carboxylic acid group)

-

N,N'-DME-N-PEG2-Boc

-

Component B (Target Protein or E3 Ligase Ligand with a carboxylic acid group)

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection Reagent: TFA (Trifluoroacetic acid)

-

Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Purification: Flash column chromatography supplies, HPLC system

-

Analytical Instruments: LC-MS (Liquid Chromatography-Mass Spectrometry)

Protocol 1: First Amide Coupling

This procedure couples the first ligand (Component A) to the free amine of the N,N'-DME-N-PEG2-Boc linker.

-

Under a nitrogen atmosphere, dissolve Component A (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of N,N'-DME-N-PEG2-Boc (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction's progress by LC-MS to confirm the formation of the desired intermediate product.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions such as 5% LiCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the pure Boc-protected intermediate (Component A-PEG2-DME-N-Boc).

Protocol 2: Boc Group Deprotection

This step removes the Boc protecting group to expose the terminal amine for the second coupling reaction.

-

Dissolve the purified intermediate from Protocol 1 in DCM (e.g., 0.1 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (typically 20-50% v/v) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the deprotection by LC-MS until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting amine salt (Component A-PEG2-DME-N-NH₂) is often used directly in the next step without further purification after ensuring complete removal of TFA (e.g., by co-evaporation with DCM).

Protocol 3: Second Amide Coupling

This final step conjugates the second ligand (Component B) to the newly exposed amine of the linker, forming the final PROTAC molecule.

-

Under a nitrogen atmosphere, dissolve Component B (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature for activation.

-

Add a solution of the deprotected amine intermediate from Protocol 2 (approx. 1.0 eq) in anhydrous DMF to the reaction mixture. Note: Additional DIPEA may be needed to neutralize the TFA salt.

-

Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.

-

Perform an aqueous workup as described in Protocol 1.

-

Purify the final crude product using an appropriate method, such as preparative HPLC, to yield the highly pure PROTAC molecule.

-

Characterize the final product thoroughly using LC-MS, NMR, and other relevant analytical techniques.

References

Solubility Profile of N,N'-DME-N-PEG2-Boc in DMSO and Other Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N,N'-DME-N-PEG2-Boc, a bifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs). While specific quantitative solubility data for this exact molecule is not extensively published, this guide leverages data from structurally analogous compounds to provide a robust predictive assessment of its solubility characteristics. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility values for their specific applications.

Predictive Solubility Analysis

N,N'-DME-N-PEG2-Boc is a polyethylene glycol (PEG)-based linker containing a Boc-protected amine. The presence of the PEG spacer significantly enhances the aqueous solubility of molecules to which it is attached. Based on the known solubility of other Boc-protected PEGylated compounds, N,N'-DME-N-PEG2-Boc is expected to be soluble in a range of common laboratory solvents.

Structurally similar molecules, such as those with Boc-protected amines and PEG linkers, consistently demonstrate solubility in polar aprotic solvents. For instance, compounds like t-boc-N-amido-PEG5-amine and t-Boc-N-amido-PEG6-amine are known to be soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[1][2] Similarly, Boc-NH-PEG-COOH derivatives are reported to be soluble in DMSO, DMF, and methylene chloride.[3][4]

The following table summarizes the inferred solubility of N,N'-DME-N-PEG2-Boc based on data from these analogous compounds.

| Solvent | Classification | Predicted Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble |

| Dichloromethane (DCM) | Chlorinated | Soluble |

| Acetonitrile (ACN) | Polar Aprotic | Soluble |

| Tetrahydrofuran (THF) | Ether | Soluble |

| Water | Aqueous | Moderately Soluble |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended. The kinetic solubility assay is particularly well-suited for early-stage drug discovery and high-throughput screening.

Kinetic Solubility Assay using the Shake-Flask Method

This method determines the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.

Materials:

-

N,N'-DME-N-PEG2-Boc

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Microcentrifuge tubes or 96-well plates

-

Thermomixer or orbital shaker

-

High-speed centrifuge or filtration apparatus

-

UV-Vis spectrophotometer or LC-MS system

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of N,N'-DME-N-PEG2-Boc in DMSO (e.g., 10-20 mM).

-

Sample Preparation: Add a small volume of the DMSO stock solution (e.g., 2 µL) to a known volume of PBS buffer (e.g., 198 µL) in a microcentrifuge tube or well of a 96-well plate. This creates a starting concentration in a solution with a low percentage of DMSO.

-

Equilibration: Seal the tubes or plate and incubate at a constant temperature (e.g., 25°C) on a thermomixer or orbital shaker for a set period (typically 1.5 to 2 hours) to allow the solution to reach equilibrium.[5]

-

Separation of Undissolved Compound:

-

Centrifugation Method: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-20 minutes to pellet any precipitate.

-

Filtration Method: Filter the samples using a solubility filter plate to remove any undissolved particles.

-

-

Quantification: Carefully collect the supernatant or filtrate and determine the concentration of the dissolved N,N'-DME-N-PEG2-Boc using a suitable analytical method:

-

UV-Vis Spectrophotometry: Measure the absorbance at the compound's λmax and calculate the concentration using a standard curve.

-

LC-MS/MS: Analyze the sample to determine the precise concentration, which is a more sensitive and specific method.

-

-

Data Analysis: The measured concentration represents the kinetic solubility of the compound under the tested conditions.

Role in PROTAC-Mediated Protein Degradation

N,N'-DME-N-PEG2-Boc serves as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the body's own ubiquitin-proteasome system.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a catalytic cycle involving the formation of a ternary complex, ubiquitination of the target protein, and subsequent degradation by the proteasome.

Caption: PROTAC Mechanism of Action.

The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple POI molecules.

Experimental Workflow for PROTAC Development

The development of a novel PROTAC is a multi-step process that begins with the design and synthesis of the molecule and progresses through in vitro and in vivo validation.

Caption: PROTAC Drug Discovery Workflow.

This workflow outlines the key stages in the discovery and development of a PROTAC therapeutic. It begins with the rational design and synthesis of the PROTAC molecule, followed by a series of in vitro and in vivo experiments to evaluate its efficacy and safety.

References

- 1. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]

- 2. t-Boc-N-amido-PEG6-amine, 1091627-77-8 | BroadPharm [broadpharm.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. creativepegworks.com [creativepegworks.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-depth Technical Guide to the Synthesis and Purification of N,N'-DME-N-PEG2-Boc

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route and purification methodology for N,N'-DME-N-PEG2-Boc (tert-butyl (2-(2-(dimethylamino)ethoxy)ethyl)carbamate), a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed experimental protocols, presents key data in a structured format, and includes a visualization of the PROTAC mechanism of action to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

N,N'-DME-N-PEG2-Boc is a heterobifunctional linker containing a Boc-protected primary amine and a dimethylated tertiary amine, connected by a two-unit polyethylene glycol (PEG) spacer. This architecture makes it a valuable building block in the synthesis of PROTACs, which are emerging as a powerful therapeutic modality for targeted protein degradation.[1][2][3] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC, while the two distinct amine functionalities allow for the sequential and controlled conjugation of a target protein ligand and an E3 ligase ligand. This guide details a reliable two-step synthetic pathway starting from commercially available 2,2'-oxybis(ethan-1-amine), followed by a robust purification protocol.

Physicochemical Properties

A summary of the key physicochemical properties of N,N'-DME-N-PEG2-Boc is provided in Table 1.

Table 1: Physicochemical Properties of N,N'-DME-N-PEG2-Boc

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl (2-(2-(dimethylamino)ethoxy)ethyl)carbamate | |

| Molecular Formula | C₁₅H₃₂N₂O₄ | |

| Molecular Weight | 304.43 g/mol | |

| CAS Number | 2279944-69-1 | |

| Appearance | Colorless to pale yellow oil | Assumed |

| Purity | ≥97% | Typical for commercial products |

Synthesis of N,N'-DME-N-PEG2-Boc

A plausible and efficient two-step synthetic route is proposed for the preparation of N,N'-DME-N-PEG2-Boc. The workflow for this synthesis is depicted in the diagram below.

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]

- 3. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of N,N'-DME-N-PEG2-Boc in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from occupancy-driven inhibition to event-driven pharmacology that leads to the targeted degradation of proteins.[1] These heterobifunctional molecules consist of two key ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This guide focuses on the role and mechanism of action of a specific linker component, N,N'-DME-N-PEG2-Boc, within the broader context of PROTAC functionality. While specific data for a PROTAC containing this exact linker is not publicly available, this document will use it as a representative example of a polyethylene glycol (PEG)-based linker to elucidate the core principles of PROTAC action.[4]

The linker in a PROTAC molecule is not merely a spacer but plays a critical role in influencing the molecule's overall efficacy.[2] PEG linkers, such as the one exemplified by N,N'-DME-N-PEG2-Boc, are commonly used in PROTAC design. The inclusion of a PEG chain can enhance the aqueous solubility and modulate the cell permeability of the PROTAC molecule. The length and flexibility of the linker are crucial for the proper formation of a stable and productive ternary complex, which is essential for efficient protein degradation.

The general mechanism of a PROTAC involves the recruitment of an E3 ligase to the target protein, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another cycle of degradation.

Core Mechanism of Action

The central mechanism of action for a PROTAC utilizing a linker like N,N'-DME-N-PEG2-Boc revolves around the formation of a productive ternary complex consisting of the Protein of Interest (POI), the PROTAC, and an E3 ubiquitin ligase. This process initiates a cascade of events leading to the selective degradation of the POI.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The signaling cascade initiated by a PROTAC can be visualized as a series of well-defined steps, culminating in the destruction of the target protein. This process hijacks the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data Summary

The efficacy of a PROTAC is commonly assessed by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables present hypothetical but representative data for a PROTAC utilizing a PEG-based linker, such as one derived from N,N'-DME-N-PEG2-Boc.

Table 1: In Vitro Degradation Profile of a Representative PEG-Linked PROTAC

| Cell Line | Target Protein | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Timepoint (h) |

| Cell Line A | Kinase X | VHL | 15 | 92 | 24 |

| Cell Line B | Transcription Factor Y | CRBN | 25 | 88 | 24 |

| Cell Line C | Receptor Z | VHL | 50 | 95 | 48 |

Table 2: Ternary Complex Formation and Binding Affinity

| Complex | Binding Partner 1 | Binding Partner 2 | Dissociation Constant (Kd) (nM) |

| Binary | PROTAC | Target Protein | 50 |

| Binary | PROTAC | E3 Ligase (VHL) | 120 |

| Ternary | PROTAC-Target | E3 Ligase (VHL) | 30 |

Experimental Protocols

The characterization of PROTACs involves a series of in vitro and in-cell assays to determine their binding affinity, degradation efficiency, and mechanism of action.

Western Blot for Protein Degradation

This protocol is used to quantify the extent of target protein degradation induced by the PROTAC.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated sample.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a biophysical technique used to measure the binding kinetics and affinity of the ternary complex.

Methodology:

-

Immobilization: Immobilize a biotinylated E3 ligase (e.g., VHL) onto a streptavidin-coated sensor chip.

-

Analyte Injection 1 (Binary Interaction): Inject the PROTAC over the sensor surface to measure its binding to the E3 ligase.

-

Analyte Injection 2 (Ternary Interaction): Co-inject the PROTAC and the target protein over the sensor surface. An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex.

-

Data Analysis: Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants for both binary and ternary interactions.

Caption: Workflow for SPR-based ternary complex analysis.

Logical Relationships in PROTAC Design

The successful design of a PROTAC involves a careful balance of the properties of its three components: the warhead, the linker, and the E3 ligase ligand. The linker, in particular, is a critical determinant of the PROTAC's overall performance.

Caption: Logical relationships in PROTAC design.

While the specific molecule N,N'-DME-N-PEG2-Boc serves as a component for constructing PROTACs, the principles outlined in this guide are broadly applicable to PEG-based PROTACs. The linker is a crucial element that dictates the physicochemical properties and biological activity of the resulting PROTAC. A thorough understanding of how the linker influences ternary complex formation and stability is paramount for the rational design of potent and selective protein degraders. The experimental protocols and data provided herein offer a framework for the systematic evaluation of novel PROTAC molecules, accelerating their development from the bench to potential clinical applications.

References

An In-depth Technical Guide to PEG-Based PROTAC Linkers

The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules harness the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3] While the ligands ensure binding specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cellular permeability, and ability to orchestrate a productive ternary complex.[4]

Among the various linker types, those based on polyethylene glycol (PEG) have become a cornerstone of PROTAC design. PEG linkers are chains composed of repeating ethylene glycol units, which impart hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive technical overview of PEG-based linkers, detailing their role in PROTAC design, summarizing key quantitative data, outlining experimental protocols, and visualizing the core processes involved.

The Multifaceted Role of PEG Linkers

The chemical structure and length of the linker play a pivotal role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the POI. PEG linkers offer a unique combination of properties that address several key challenges in PROTAC development.

Advantages of PEG Linkers:

-

Enhanced Solubility: PROTACs are often large, complex molecules with high molecular weights and lipophilicity, leading to poor aqueous solubility. The hydrophilic nature of the PEG chain, with its ether oxygens acting as hydrogen bond acceptors, significantly improves the water solubility of the entire molecule, which can aid in formulation and bioavailability.

-

Tunable Length and Flexibility: PEG linkers are synthetically accessible and can be easily modified to create a variety of lengths. This flexibility allows for the empirical optimization of the distance between the POI and the E3 ligase, which is crucial for forming a stable and productive ternary complex. The conformational flexibility of PEG chains allows the PROTAC to adopt multiple orientations, increasing the probability of successful complex formation.

-

Improved Permeability: The relationship between PEG linkers and cell permeability is complex. While increased polarity can hinder passive diffusion, PEG linkers can adopt folded conformations that shield the PROTAC's polar surface area, creating a more compact structure that is more amenable to crossing the cell membrane. However, excessive PEGylation can decrease cellular uptake, necessitating a careful balance.

-

Biocompatibility: PEG is a well-established biocompatible polymer widely used in drug delivery, which contributes to the favorable safety profile of PEGylated PROTACs.

Disadvantages of PEG Linkers:

-

Metabolic Stability: Compared to more rigid alkyl-based linkers, PEG chains may exhibit reduced metabolic stability in vivo.

-

Synthesis Complexity: The synthesis of high-purity, monodisperse PEG linkers can be more challenging and costly than that of simple alkyl chains.

Quantitative Analysis of PEG Linker Impact on PROTAC Efficacy

Systematic studies have demonstrated that varying the PEG linker length can profoundly impact a PROTAC's degradation potency (DC50) and maximal degradation (Dmax). The optimal length is not universal and must be empirically determined for each specific POI and E3 ligase pair.

Table 1: Comparative Degradation Efficacy of PROTACs with Varying Linker Lengths

| Target Protein | E3 Ligase | Linker Type / Length | DC50 (nM) | Dmax (%) | Cell Line | Citation(s) |

| ERα | VHL | 16-atom chain | ~260 (IC50) | N/A | MCF7 | |

| ERα | VHL | 9-atom chain | ~140,000 (IC50) | N/A | MCF7 | |

| BRD4 | CRBN | 0 PEG units | < 500 | > 90 | H661 | |

| BRD4 | CRBN | 1-2 PEG units | > 5,000 | < 20 | H661 | |

| BRD4 | CRBN | 4-5 PEG units | < 500 | > 90 | H661 | |

| BTK | CRBN | NC-1 (Non-covalent) | 2.2 | 97 | Mino | |

| ERK1/2 | CRBN | B1-10J (10-carbon chain) | 102 | > 90 | HCT116 | |

| BRD4 (Inactive Control) | VHL | N/A | > 10,000 | < 10 | HEK293 |

Note: Data is compiled from multiple sources to illustrate trends. DC50 and Dmax values are highly context-dependent. IC50 values from early studies are included for historical context where DC50 was not reported.

Visualizing Core Concepts in PROTAC Technology

Diagrams generated using Graphviz provide a clear visual representation of the key mechanisms and workflows in PROTAC research.

References

The Role of N,N'-DME-N-PEG2-Boc in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant protein function. Unlike traditional inhibitors that merely block a protein's activity, TPD co-opts the cell's natural protein disposal machinery to eliminate the entire target protein. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase), cell permeability, and pharmacokinetic properties. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and provide conformational flexibility. This guide focuses on N,N'-DME-N-PEG2-Boc , a PEG-based linker, as a case study to explore the core principles and methodologies in the development of PROTACs for targeted protein degradation.

Core Concepts: The Ubiquitin-Proteasome System and PROTAC-Mediated Degradation

The ubiquitin-proteasome system (UPS) is the primary mechanism for selective protein degradation in eukaryotic cells. It involves a cascade of enzymatic reactions that tag substrate proteins with a chain of ubiquitin molecules, signaling their destruction by the 26S proteasome. PROTACs hijack this system by artificially bringing a target protein into close proximity with an E3 ubiquitin ligase, a key component of the UPS that catalyzes the final step of ubiquitin transfer.

The signaling pathway for a VHL-based PROTAC is depicted below:

N,N'-DME-N-PEG2-Boc: A Versatile Linker for PROTAC Synthesis

N,N'-DME-N-PEG2-Boc is a building block used in the synthesis of PROTACs. Its structure features a short polyethylene glycol (PEG2) chain, which enhances aqueous solubility and provides flexibility to the linker. The N,N'-dimethylethylenediamine (DME) component can be incorporated to modulate the linker's properties, and the tert-butyloxycarbonyl (Boc) protecting group allows for controlled, sequential synthesis of the final PROTAC molecule.

| Property | Value |

| Molecular Formula | C15H32N2O4 |

| Molecular Weight | 304.43 g/mol |

| Appearance | Liquid |

| Key Features | PEG2 spacer for solubility and flexibility, Boc-protected amine for synthesis |

Quantitative Data in PROTAC Development

The efficacy of a PROTAC is assessed through several key quantitative metrics. The following tables present illustrative data for a hypothetical PROTAC, "Compound-X," synthesized using an N,N'-DME-N-PEG2-Boc derived linker to target a protein of interest (POI) via the VHL E3 ligase.

Table 1: In Vitro Degradation Profile of Compound-X

| Concentration (nM) | % POI Remaining (Normalized to Vehicle) |

| 0.1 | 98 |

| 1 | 85 |

| 10 | 52 |

| 100 | 15 |

| 1000 | 8 |

| 10000 | 12 |

Table 2: Key Degradation Parameters for Compound-X

| Parameter | Value | Description |

| DC50 | 9.8 nM | The concentration of PROTAC required to degrade 50% of the target protein. |

| Dmax | 92% | The maximum percentage of target protein degradation achieved. |

| Hook Effect | Observed at >1 µM | A phenomenon where the degradation efficiency decreases at high PROTAC concentrations due to the formation of binary complexes over the productive ternary complex. |

Table 3: Binding Affinities of Compound-X Components

| Interaction | Binding Affinity (Kd) |

| Compound-X to POI | 150 nM |

| Compound-X to VHL | 250 nM |

| Ternary Complex (POI-Compound-X-VHL) | 25 nM |

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful development and characterization of PROTACs. Below are outlines for key assays.

Western Blot for Cellular Protein Degradation

This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody against the POI overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the POI signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine DC50 and Dmax values.

Ternary Complex Formation Assays

These assays confirm the PROTAC's ability to bring the POI and E3 ligase together.

-

Surface Plasmon Resonance (SPR):

-

Immobilize the E3 ligase (e.g., VHL complex) on an SPR sensor chip.

-

Inject the POI at a constant concentration, with or without the PROTAC, over the chip surface.

-

Measure the binding response. An increase in the binding signal in the presence of the PROTAC indicates the formation of a ternary complex.

-

Alternatively, inject the PROTAC over a surface with immobilized E3 ligase, followed by the injection of the POI.

-

Kinetic and affinity constants for binary and ternary interactions can be derived from the sensorgrams.

-

-

Isothermal Titration Calorimetry (ITC):

-

Titrate the PROTAC into a solution containing the POI to measure the binary binding affinity.

-

Titrate the PROTAC into a solution containing the E3 ligase to measure the other binary binding affinity.

-

To measure ternary complex formation, titrate the POI into a solution containing the E3 ligase pre-saturated with the PROTAC. The resulting thermogram will reveal the thermodynamics of the ternary complex formation.

-

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.

-

Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Lyse the cells under denaturing conditions to preserve post-translational modifications.

-

Immunoprecipitation (IP): Incubate the cell lysate with an antibody specific to the POI to pull down the target protein and any associated ubiquitin.

-

Western Blot: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-ubiquitin antibody. An increase in the high molecular weight smear in the PROTAC-treated samples indicates polyubiquitination of the POI.

Experimental and Logical Workflows

The development of a novel PROTAC follows a structured workflow, from initial design to in vivo validation.

The logical relationship between key experimental outcomes is crucial for decision-making during a PROTAC optimization campaign.

The PROTAC Linker N,N'-DME-N-PEG2-Boc: A Technical Guide for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in oncology, redirecting the cellular ubiquitin-proteasome system to selectively degrade proteins implicated in cancer pathogenesis. The rational design of these heterobifunctional molecules is critically dependent on the chemical linker that connects the target-binding and E3 ligase-recruiting moieties. This technical guide focuses on N,N'-DME-N-PEG2-Boc, a commercially available polyethylene glycol (PEG)-based linker, and its potential applications in the synthesis of PROTACs for cancer research. While, to date, no peer-reviewed studies have been published detailing the specific use of N,N'-DME-N-PEG2-Boc in a PROTAC construct, this guide will provide a comprehensive overview of its properties and a representative, illustrative application of a similar short-chain PEG linker in the development of a PROTAC targeting a key cancer-related protein. This will serve as a practical framework for researchers considering the use of N,N'-DME-N-PEG2-Boc in their drug discovery efforts.

Introduction to N,N'-DME-N-PEG2-Boc as a PROTAC Linker

N,N'-DME-N-PEG2-Boc is a bifunctional molecule designed for use in the modular synthesis of PROTACs. Its structure incorporates a two-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity and flexibility to the resulting PROTAC. One terminus of the linker features a Boc-protected amine, allowing for controlled, sequential coupling to either the target protein ligand or the E3 ligase ligand. The other end contains a functional group amenable to conjugation with the second ligand.

The PEG component of the linker is particularly advantageous in PROTAC design as it can enhance the aqueous solubility and cell permeability of the final compound, properties that are often challenging for these relatively large molecules.[1] The length and flexibility of the linker are critical parameters that influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[2][3]

Table 1: Physicochemical Properties of N,N'-DME-N-PEG2-Boc

| Property | Value | Reference |

| CAS Number | 2279944-69-1 | [4][5] |

| Molecular Formula | C₁₅H₃₂N₂O₄ | |

| Molecular Weight | 304.43 g/mol | |

| Appearance | Liquid | |

| Purity | ≥97% |

General Principles of PROTAC Synthesis Using a Boc-Protected PEG Linker

The synthesis of a PROTAC using a linker like N,N'-DME-N-PEG2-Boc typically involves a multi-step process that includes the deprotection of the Boc group and subsequent amide bond formation. The general workflow is illustrated below.

Figure 1: General workflow for PROTAC synthesis.

Experimental Protocol: Boc Deprotection

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine, which is then available for coupling.

Materials:

-

N,N'-DME-N-PEG2-Boc

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Nitrogen or Argon atmosphere

-

Round-bottom flask and standard glassware

Procedure:

-

Dissolve N,N'-DME-N-PEG2-Boc in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add TFA dropwise to the solution (typically 20-50% v/v).

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used in the next step without further purification.

Experimental Protocol: Amide Coupling

This protocol outlines the coupling of the deprotected linker to a carboxylic acid-functionalized ligand (either for the target protein or the E3 ligase).

Materials:

-

Deprotected amine-PEG2-linker

-

Carboxylic acid-functionalized ligand (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen or Argon atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF under an inert atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the deprotected amine-PEG2-linker to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture can be worked up by dilution with an organic solvent (e.g., ethyl acetate) and washing with aqueous solutions to remove excess reagents and byproducts.

-

The crude product is then purified by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Illustrative Application: A BRD4-Targeting PROTAC with a PEG Linker

As a practical example, we will consider the design and biological evaluation of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-validated cancer target. While the original study may have used a different specific PEG linker, the principles of synthesis and evaluation are directly transferable to a PROTAC constructed with N,N'-DME-N-PEG2-Boc.

The PROTAC in this example, which we will refer to as BRD4-PEG2-CRBN , is composed of:

-

A ligand for BRD4 (e.g., a derivative of JQ1).

-

A linker derived from a short-chain PEG molecule.

-

A ligand for the Cereblon (CRBN) E3 ligase (e.g., a derivative of thalidomide).

Figure 2: PROTAC-mediated degradation of BRD4.

Quantitative Biological Data (Representative)

The following table summarizes the kind of quantitative data that would be generated to characterize the activity of a PROTAC like BRD4-PEG2-CRBN.

Table 2: Representative Biological Activity of a BRD4-Targeting PROTAC

| Parameter | Value | Description |

| BRD4 Binding Affinity (IC₅₀) | 50 nM | Concentration of PROTAC required to inhibit 50% of BRD4 binding to a fluorescently labeled ligand. |

| CRBN Binding Affinity (IC₅₀) | 2 µM | Concentration of PROTAC required to inhibit 50% of CRBN binding to its ligand. |

| BRD4 Degradation (DC₅₀) | 10 nM | Concentration of PROTAC required to degrade 50% of cellular BRD4 protein after a defined time (e.g., 24 hours). |

| Maximum Degradation (Dₘₐₓ) | >95% | The maximum percentage of BRD4 degradation achieved at high PROTAC concentrations. |

| Cell Viability (GI₅₀) | 25 nM | Concentration of PROTAC required to inhibit the growth of a cancer cell line (e.g., MCF-7) by 50%. |

Experimental Protocol: Western Blotting for BRD4 Degradation

This protocol is used to quantify the degradation of the target protein in cancer cells treated with the PROTAC.

Materials:

-

Cancer cell line expressing BRD4 (e.g., MCF-7, HeLa)

-

Cell culture medium and supplements

-

BRD4-PEG2-CRBN PROTAC

-

DMSO (vehicle control)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of BRD4-PEG2-CRBN (e.g., 0.1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against BRD4 and a loading control overnight at 4 °C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using image analysis software. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of BRD4 degradation relative to the DMSO-treated control.

Conclusion

N,N'-DME-N-PEG2-Boc is a valuable chemical tool for the synthesis of PROTACs in cancer research. Its PEG-based structure offers the potential for improved solubility and bioavailability of the resulting PROTACs. While specific applications of this linker in published literature are not yet available, the general principles of PROTAC synthesis and evaluation, as illustrated with a representative BRD4-targeting PROTAC, provide a clear roadmap for its use. The experimental protocols and data presentation formats outlined in this guide offer a robust framework for researchers aiming to incorporate N,N'-DME-N-PEG2-Boc into their novel PROTAC designs for the targeted degradation of cancer-relevant proteins. As the field of targeted protein degradation continues to expand, the availability of well-characterized and versatile linkers like N,N'-DME-N-PEG2-Boc will be crucial for the development of the next generation of cancer therapeutics.

References

- 1. precisepeg.com [precisepeg.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2279944-69-1|tert-Butyl 5-methyl-8,11-dioxa-2,5-diazatetradecan-14-oate|BLD Pharm [bldpharm.com]

- 5. 2279944-69-1 | CAS DataBase [m.chemicalbook.com]

An In-depth Technical Guide to N,N'-DME-N-PEG2-Boc: A Versatile Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, the design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) are of paramount importance. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins of interest, rely on three key components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that bridges the two. The linker is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.

This technical guide provides a comprehensive overview of N,N'-DME-N-PEG2-Boc, a bifunctional linker increasingly utilized in the development of novel PROTACs. This guide will cover its commercial availability, key technical data, and general methodologies for its incorporation into PROTACs, providing researchers with the foundational knowledge to leverage this versatile building block in their drug discovery efforts.

Commercial Availability and Physicochemical Properties

N,N'-DME-N-PEG2-Boc is commercially available from a range of chemical suppliers, ensuring its accessibility for research and development purposes. It is typically supplied as a high-purity compound suitable for synthetic applications.

Table 1: Commercial Suppliers of N,N'-DME-N-PEG2-Boc

| Supplier |

| CymitQuimica |

| MedChemExpress |

| Sigma-Aldrich (AChemBlock) |

| Key Organics |

| GlpBio |

Table 2: Physicochemical and Technical Data for N,N'-DME-N-PEG2-Boc

| Property | Value |

| IUPAC Name | tert-butyl (2-(2-(dimethylamino)ethoxy)ethyl)carbamate |

| CAS Number | 227944-69-1 |

| Molecular Formula | C₁₅H₃₂N₂O₄ |

| Molecular Weight | 304.43 g/mol |

| Purity | Typically ≥97% |

| Appearance | Varies (refer to supplier documentation) |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DCM) |

| Storage | Refer to supplier's safety data sheet for specific recommendations. |

Synthesis and Incorporation into PROTACs

The incorporation of N,N'-DME-N-PEG2-Boc into a PROTAC molecule generally follows a modular synthetic strategy. The Boc-protected amine serves as a versatile handle for coupling to either the target protein ligand or the E3 ligase ligand. The following experimental protocols outline the general steps for its use in PROTAC synthesis.

Experimental Protocols

Protocol 1: Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to liberate the primary amine, which is then available for subsequent coupling reactions.

-

Reagents:

-

N,N'-DME-N-PEG2-Boc

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dichloromethane (DCM), 1,4-dioxane)

-

-

Procedure:

-

Dissolve N,N'-DME-N-PEG2-Boc in an anhydrous solvent such as DCM.

-

Add an excess of the acidic solution (e.g., 20-50% TFA in DCM, or 4M HCl in dioxane) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used in the next step without further purification.

-

Protocol 2: Amide Bond Formation

The deprotected primary amine of the linker can be coupled with a carboxylic acid on the desired binding ligand (for the target protein or E3 ligase) using standard peptide coupling reagents.

-

Reagents:

-

Deprotected N,N'-DME-N-PEG2 amine salt

-

Carboxylic acid-functionalized binding ligand

-

Peptide coupling reagent (e.g., HATU, HBTU, EDC)

-

A non-nucleophilic base (e.g., DIPEA, TEA)

-

Anhydrous polar aprotic solvent (e.g., DMF, DCM)

-

-

Procedure:

-

Dissolve the carboxylic acid-functionalized ligand in the anhydrous solvent.

-

Add the coupling reagent and the base to the solution and stir for a few minutes to activate the carboxylic acid.

-

Add a solution of the deprotected linker amine to the reaction mixture.

-

Stir the reaction at room temperature for several hours to overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is typically worked up by aqueous extraction and purified by column chromatography or preparative HPLC to yield the desired conjugate.

-

The Role of N,N'-DME-N-PEG2-Boc in PROTAC-Mediated Protein Degradation

The N,N'-DME-N-PEG2-Boc linker, once incorporated into a PROTAC, facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The polyethylene glycol (PEG) component of the linker can enhance the solubility and cell permeability of the PROTAC, while the dimethylamino group may influence its pharmacokinetic properties and cellular uptake.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing N,N'-DME-N-PEG2-Boc.

N,N'-DME-N-PEG2-Boc: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of N,N'-DME-N-PEG2-Boc, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and illustrates its role in targeted protein degradation workflows.

Introduction to N,N'-DME-N-PEG2-Boc

N,N'-DME-N-PEG2-Boc is a heterobifunctional linker containing a Boc-protected amine and a terminal functional group amenable to conjugation. The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. PROTACs are novel therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1][2] N,N'-DME-N-PEG2-Boc serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, facilitating the formation of a ternary complex essential for target protein ubiquitination and subsequent degradation.

Physicochemical Properties

A clear understanding of the physicochemical properties of N,N'-DME-N-PEG2-Boc is fundamental for its proper handling and use in experimental settings.

| Property | Value |

| IUPAC Name | tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate |

| CAS Number | 2279944-69-1 |

| Molecular Formula | C15H32N2O4 |

| Molecular Weight | 304.43 g/mol |

| Purity | Typically ≥95% |

| Appearance | Varies (refer to supplier documentation) |

| Solubility | Soluble in organic solvents such as DMF and DMSO. |

Safety and Handling

Adherence to strict safety protocols is paramount when working with N,N'-DME-N-PEG2-Boc to minimize risk to personnel and the environment.

Hazard Identification

N,N'-DME-N-PEG2-Boc is classified with the following hazards:

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Pictogram:

Precautionary Measures

The following precautionary statements should be strictly followed:

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling N,N'-DME-N-PEG2-Boc:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).

-

Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.

Storage and Stability

Proper storage is crucial to maintain the integrity of N,N'-DME-N-PEG2-Boc:

| Condition | Recommendation |

| Temperature | Store at -20°C for long-term storage. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). |

| Moisture | Keep container tightly sealed to prevent moisture ingress. |

Spill and Disposal Procedures

In the event of a spill, ensure the area is well-ventilated. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for proper disposal. Clean the spill area with a suitable solvent, followed by soap and water.

Dispose of N,N'-DME-N-PEG2-Boc and any contaminated materials in accordance with all applicable federal, state, and local regulations. Consult with your institution's environmental health and safety office for specific guidance.

Experimental Protocols

The following are generalized protocols for the use of N,N'-DME-N-PEG2-Boc in the synthesis of PROTACs. Optimization of reaction conditions may be necessary for specific substrates.

Boc Deprotection of N,N'-DME-N-PEG2-Boc

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine, which is then ready for coupling to a carboxylic acid-functionalized ligand.

Materials:

-

N,N'-DME-N-PEG2-Boc

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Nitrogen or Argon source

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve N,N'-DME-N-PEG2-Boc in DCM (e.g., 0.1 M solution) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add TFA (typically 20-50% v/v) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting amine salt is often used in the next step without further purification.

Amide Coupling of the Deprotected Linker to a Carboxylic Acid-Functionalized Ligand

This protocol outlines the formation of an amide bond between the deprotected N,N'-DME-N-PEG2-amine and a carboxylic acid-containing molecule (either the target protein-binding ligand or the E3 ligase ligand).

Materials:

-

Deprotected N,N'-DME-N-PEG2-amine (from section 4.1)

-

Carboxylic acid-functionalized ligand (1.0 eq)

-

HATU (1.2 eq) or EDC/HOBt (1.2 eq each)

-

DIPEA (3.0 eq) or other non-nucleophilic base

-

Anhydrous DMF

-

Nitrogen or Argon source

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF under an inert atmosphere.

-

Add the coupling reagent(s) (e.g., HATU or EDC/HOBt) and the base (e.g., DIPEA) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the deprotected N,N'-DME-N-PEG2-amine to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the desired conjugate.

Visualizing the Role of N,N'-DME-N-PEG2-Boc in PROTAC Development

The following diagrams illustrate the key workflows and concepts in which N,N'-DME-N-PEG2-Boc is utilized.

Caption: Synthetic workflow for PROTAC assembly using N,N'-DME-N-PEG2-Boc.

Caption: Mechanism of action of a PROTAC utilizing a flexible linker.

This guide provides a comprehensive overview for the safe and effective use of N,N'-DME-N-PEG2-Boc in a research and development setting. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

Application Notes and Protocols: Deprotection of N,N'-DME-N-PEG2-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction